DNA relaxation-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H27N3O2S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

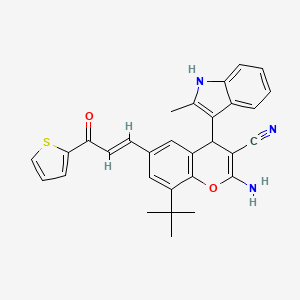

2-amino-8-tert-butyl-4-(2-methyl-1H-indol-3-yl)-6-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C30H27N3O2S/c1-17-26(19-8-5-6-9-23(19)33-17)27-20-14-18(11-12-24(34)25-10-7-13-36-25)15-22(30(2,3)4)28(20)35-29(32)21(27)16-31/h5-15,27,33H,32H2,1-4H3/b12-11+ |

InChI Key |

XAAIDHPZKXBLMF-VAWYXSNFSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)/C=C/C(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)C=CC(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DNA Relaxation Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topology is a critical aspect of genome integrity and function. The supercoiling of DNA, a necessary consequence of processes like replication and transcription, must be carefully managed to prevent steric hindrance and DNA damage. This management is primarily carried out by a class of enzymes known as DNA topoisomerases. This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting DNA relaxation, a process predominantly mediated by DNA topoisomerase I (Top1). While a specific compound named "DNA relaxation-IN-1" is not identified in the current scientific literature, this document will focus on the well-established principles of Top1 inhibition, using a hypothetical inhibitor, "Hypothetical DNA Relaxation Inhibitor-1 (HDRI-1)," as a model to illustrate the core concepts, experimental evaluation, and therapeutic potential of this class of molecules.

Introduction: The Critical Role of DNA Relaxation

DNA in the cell exists in a highly compacted and supercoiled state. During essential cellular processes such as DNA replication and transcription, the unwinding of the DNA double helix by helicases introduces torsional stress and overwinding (positive supercoiling) ahead of the advancing machinery.[1][2][3] This topological strain, if not resolved, can impede the progression of these processes and lead to genomic instability.[1]

DNA topoisomerases are ubiquitous enzymes that resolve these topological problems by transiently cleaving and religating the DNA backbone, allowing the strands to rotate around each other and relax the supercoils.[4] There are two main types of topoisomerases: Type I topoisomerases, which cleave a single strand of DNA, and Type II topoisomerases, which cleave both strands. This guide will focus on the inhibition of Type IB topoisomerases (like human Top1), which are the primary targets for a significant class of anticancer drugs.

Mechanism of Action of DNA Topoisomerase I

Human DNA topoisomerase I (Top1) relaxes both positive and negative supercoils in an ATP-independent manner. The catalytic cycle of Top1 involves a series of coordinated steps:

-

Non-covalent DNA Binding: Top1 binds to the DNA duplex.

-

Cleavage: A catalytic tyrosine residue (Tyr723 in human Top1) acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent intermediate, where the enzyme is linked to the 3'-phosphate of the broken strand. This intermediate is often referred to as the "cleavage complex."

-

Strand Rotation: The intact DNA strand passes through the break, or the free 5'-hydroxyl end of the cleaved strand rotates around the intact strand, leading to the relaxation of supercoils.

-

Religation: The 5'-hydroxyl group of the cleaved strand attacks the phosphotyrosyl bond, reversing the cleavage reaction and resealing the DNA backbone.

-

Enzyme Dissociation: The enzyme is released from the DNA, ready for another catalytic cycle.

This process is summarized in the signaling pathway diagram below.

References

- 1. Par-4 Binds to Topoisomerase 1 and Attenuates Its DNA Relaxation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The DNA Topoisomerase 1 Contributes to Stress Response in Saccharomyces cerevisiae, Regardless Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA topoisomerase I from mycobacteria--a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Target of "DNA Relaxation-IN-1": A Technical Guide to DNA Topoisomerase I

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, particularly in oncology, the precise targeting of cellular machinery that governs DNA topology is of paramount importance. While the designation "DNA relaxation-IN-1" represents a specific inhibitory molecule, its core target is the essential nuclear enzyme, DNA Topoisomerase I (Top1). This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of Top1, its mechanism of action, and the therapeutic intervention strategies employed to modulate its activity.

Executive Summary

DNA Topoisomerase I is a ubiquitous enzyme critical for resolving topological stress in DNA that arises during vital cellular processes such as replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing for controlled rotation of the DNA strands to relax supercoils, followed by religation of the break. Due to their high proliferative rate, cancer cells exhibit a heightened dependency on Top1 activity, making it an attractive target for anticancer therapies. Inhibitors of Top1, such as the well-characterized camptothecin and its derivatives, function by trapping the enzyme-DNA covalent intermediate, leading to the accumulation of DNA lesions and subsequent cell death. This guide will delve into the molecular intricacies of Top1, the mechanism of its inhibition, and the experimental methodologies used to study these interactions.

DNA Topoisomerase I: The Molecular Target

Human DNA Topoisomerase I is a monomeric 91-kDa protein that belongs to the type IB family of topoisomerases. Its catalytic cycle does not require ATP and involves a series of coordinated steps to relax both positively and negatively supercoiled DNA.

The Catalytic Cycle of DNA Topoisomerase I

The catalytic activity of Top1 can be summarized in the following key steps:

-

Non-covalent DNA Binding: Top1 binds to duplex DNA.

-

DNA Cleavage: A catalytic tyrosine residue (Tyr723 in humans) acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent intermediate where the enzyme is linked to the 3'-phosphate of the broken strand, known as the cleavage complex .

-

Controlled Rotation: The free 5'-hydroxyl end of the broken DNA strand rotates around the intact strand, relaxing the DNA supercoiling.

-

DNA Religation: The 5'-hydroxyl group of the cleaved strand attacks the phosphotyrosyl bond, reversing the cleavage reaction and religating the DNA backbone.

-

Enzyme Dissociation: Top1 dissociates from the relaxed DNA, ready to initiate another catalytic cycle.

"this compound" and the Mechanism of Topoisomerase I Inhibition

"this compound" is representative of a class of small molecules that inhibit the DNA relaxation activity of Top1. The predominant and most well-studied mechanism of Top1 inhibition is the stabilization of the Top1-DNA cleavage complex.

Trapping the Cleavage Complex

Inhibitors like camptothecin and its analogs, topotecan and irinotecan, do not bind to the free enzyme or to DNA alone. Instead, they intercalate at the DNA cleavage site within the Top1-DNA complex. This binding prevents the religation step of the catalytic cycle, effectively trapping the enzyme in a covalent linkage with the DNA. This stabilized ternary complex (Top1-DNA-Inhibitor) is the primary lesion responsible for the cytotoxic effects of these drugs.

Cellular Consequences of Topoisomerase I Inhibition

The stabilization of the cleavage complex by inhibitors sets off a cascade of events that are particularly detrimental to rapidly dividing cells:

-

Collision with Replication Forks: During the S-phase of the cell cycle, the collision of an advancing replication fork with a trapped cleavage complex leads to the conversion of the single-strand break into a highly toxic, irreversible double-strand break.

-

Transcriptional Interference: The collision of the transcription machinery with the stabilized complex can also lead to DNA damage.

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Quantitative Data: Inhibitory Potency

The potency of Topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various in vitro and cell-based assays.

| Compound | Assay Type | Cell Line / System | IC50 / Ki | Reference(s) |

| Camptothecin | Cytotoxicity | HT-29 (human colon carcinoma) | 10 nM | [1] |

| Topotecan | Cytotoxicity | HT-29 (human colon carcinoma) | 33 nM | [1] |

| Topotecan | Cell-free | MCF-7 Luc cells | 13 nM | [2] |

| Topotecan | Cell-free | DU-145 Luc cells | 2 nM | [2] |

| Topotecan | Cytotoxicity (24h) | U251 cells (glioblastoma) | 2.73 ± 0.25 µM | [3] |

| Topotecan | Cytotoxicity (24h) | U87 cells (glioblastoma) | 2.95 ± 0.23 µM | |

| Irinotecan | Cytotoxicity | LoVo cells (colorectal adenocarcinoma) | 15.8 µM | |

| Irinotecan | Cytotoxicity | HT-29 cells (colorectal adenocarcinoma) | 5.17 µM | |

| SN-38 (active metabolite of Irinotecan) | Cytotoxicity | HT-29 (human colon carcinoma) | 8.8 nM |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay (Gel-Based)

This assay is a fundamental method to assess the activity of Top1 and the inhibitory potential of compounds.

Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel compared to its relaxed counterpart. Topoisomerase I relaxes the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, causing the DNA to remain in its supercoiled form.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 50% glycerol, 0.05% bromophenol blue)

-

Agarose

-

1x TAE or TBE buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction would consist of:

-

2 µL of 10x Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

1 µL of test inhibitor at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 19 µL

-

1 µL of Human Topoisomerase I enzyme (pre-diluted to an appropriate concentration that gives complete relaxation in the absence of inhibitor)

-

-

Incubation: Mix the components gently and incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel prepared in 1x TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until sufficient separation of supercoiled and relaxed DNA is achieved.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV or blue light transillumination.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the controls (no enzyme and no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Workflows

Caption: Catalytic cycle of DNA Topoisomerase I.

Caption: Mechanism of action of Topoisomerase I inhibitors.

Caption: Experimental workflow for a gel-based Topoisomerase I relaxation assay.

Conclusion

DNA Topoisomerase I remains a cornerstone target in the development of anticancer therapeutics. A thorough understanding of its catalytic mechanism and the ways in which it can be inhibited is crucial for the rational design of novel, more effective drugs. This technical guide provides a foundational understanding of the core target of "this compound" and similar inhibitors, offering valuable insights for researchers dedicated to advancing the field of cancer therapy. The provided experimental protocols and data serve as a practical resource for the evaluation of new chemical entities targeting this essential enzyme.

References

An In-depth Technical Guide to the Interaction of DNA Relaxation-IN-1 with DNA Ligase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA ligase 1 (LIG1) is a critical enzyme in DNA replication and repair, responsible for joining Okazaki fragments on the lagging strand and sealing nicks during base excision repair.[1][2] Its essential role in maintaining genomic integrity makes it a compelling target for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the interaction between a novel small molecule inhibitor, designated DNA relaxation-IN-1, and human DNA ligase 1. We will delve into the mechanistic details of this interaction, present quantitative binding and activity data, and provide detailed protocols for key biochemical and cellular assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of DNA ligase inhibitors.

Introduction to DNA Ligase 1

DNA ligase 1 is a 120kDa enzyme that catalyzes the formation of a phosphodiester bond to seal single-strand breaks in duplex DNA.[1] This process is fundamental for DNA replication, specifically the joining of Okazaki fragments, and for the final step of the base excision repair (BER) pathway.[1] The catalytic activity of LIG1 is ATP-dependent and proceeds through a three-step mechanism:

-

Adenylylation of the enzyme: LIG1 reacts with ATP to form a covalent ligase-AMP intermediate, releasing pyrophosphate.[3]

-

Transfer of AMP to the DNA: The AMP moiety is transferred from the enzyme to the 5'-phosphate at the nicked site in the DNA.

-

Nick sealing: The 3'-hydroxyl at the nick attacks the 5'-adenylylated phosphate, forming a phosphodiester bond and releasing AMP.

Given its crucial role, the dysregulation of LIG1 activity can lead to genomic instability, a hallmark of cancer. Consequently, the inhibition of LIG1 presents a promising strategy for cancer therapy, potentially by inducing synthetic lethality in cancer cells with specific DNA repair defects.

This compound: A Novel LIG1 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of human DNA ligase 1. Its mechanism of action involves the direct binding to the catalytic domain of LIG1, thereby preventing the formation of the ligase-AMP intermediate and subsequent DNA ligation. The following sections provide a detailed characterization of the interaction between this compound and LIG1.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for DNA ligase 1 have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Activity and Binding Affinity of this compound

| Parameter | Value | Assay Method |

| IC50 (Ligation Activity) | 75 nM | Gel-based DNA Ligation Assay |

| Kd (Binding Affinity) | 25 nM | Fluorescence Polarization |

| IC50 (Protein-DNA Interaction) | 50 nM | AlphaLISA |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Method |

| EC50 (Cell Proliferation) | HCT116 | 2.5 µM | CellTiter-Glo® Luminescent Cell Viability Assay |

| EC50 (Cell Proliferation) | SW620 | 3.1 µM | CellTiter-Glo® Luminescent Cell Viability Assay |

| Target Engagement (Cellular IC50) | HCT116 | 1.2 µM | Cellular Thermal Shift Assay (CETSA) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gel-Based DNA Ligation Assay

This assay directly measures the enzymatic activity of LIG1 by monitoring the ligation of a fluorescently labeled, nicked DNA substrate.

-

Materials:

-

Human DNA Ligase 1 (recombinant)

-

Nicked dsDNA substrate (e.g., a 30-bp oligonucleotide with a 5'-FAM label on one strand and a nick in the middle)

-

Ligation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM ATP

-

This compound (or other test compounds)

-

Stop Solution: 95% formamide, 20 mM EDTA

-

TBE Buffer

-

Denaturing polyacrylamide gel (e.g., 15%)

-

-

Procedure:

-

Prepare a reaction mixture containing ligation buffer, 100 nM nicked DNA substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding 10 nM human DNA ligase 1.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the ligated (30-mer) and unligated (15-mer) DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fluorescent bands using a gel imager and quantify the band intensities.

-

Calculate the percentage of ligation at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of this compound to LIG1 by monitoring the change in polarization of a fluorescently labeled DNA probe.

-

Materials:

-

Human DNA Ligase 1 (recombinant)

-

Fluorescently labeled nicked dsDNA probe (e.g., 5'-FAM labeled 30-bp nicked oligonucleotide)

-

FP Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

This compound (or other test compounds)

-

384-well black, low-volume microplates

-

-

Procedure:

-

Add FP buffer, 10 nM fluorescent DNA probe, and varying concentrations of this compound to the wells of a 384-well plate.

-

Add 20 nM human DNA ligase 1 to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 535 nm).

-

Plot the change in millipolarization (mP) as a function of inhibitor concentration.

-

Determine the Kd value by fitting the data to a suitable binding model.

-

AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the LIG1-DNA interaction.

-

Materials:

-

His-tagged Human DNA Ligase 1 (recombinant)

-

Biotinylated nicked dsDNA substrate

-

AlphaLISA Nickel Chelate Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA

-

This compound (or other test compounds)

-

384-well white opaque microplates

-

-

Procedure:

-

Add AlphaLISA buffer, 10 nM His-tagged LIG1, and varying concentrations of this compound to the wells of a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add 10 nM biotinylated nicked dsDNA substrate and incubate for another 60 minutes.

-

Add a mixture of Nickel Chelate Acceptor beads (final concentration 20 µg/mL) and Streptavidin-coated Donor beads (final concentration 20 µg/mL).

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of DNA Ligase 1 inhibition by this compound.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Logical Relationship: Hit Triage Cascade

Caption: A logical workflow for the identification and validation of LIG1 inhibitors.

Conclusion

This compound represents a promising starting point for the development of a new class of therapeutics targeting DNA ligase 1. The data presented in this guide demonstrate its potent inhibition of LIG1 activity and its ability to engage the target in a cellular context. The detailed experimental protocols and visualizations provided herein are intended to facilitate further research and development efforts in the field of DNA ligase inhibition. Future work will focus on the structural characterization of the LIG1/DNA relaxation-IN-1 complex to guide lead optimization and the evaluation of its efficacy in preclinical cancer models.

References

The Impact of Topoisomerase I Inhibition on DNA Topology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase I (Top1) is a critical enzyme responsible for regulating DNA topology by relaxing supercoiled DNA, a process essential for replication, transcription, and recombination.[1][2] Inhibition of Top1 has emerged as a key strategy in cancer chemotherapy. This guide provides an in-depth analysis of the effects of Top1 inhibition on DNA topology, using "DNA relaxation-IN-1" as a representative inhibitor of the topoisomerase I poison class. We will delve into the mechanistic underpinnings of Top1 function, the consequences of its inhibition, detailed experimental protocols for assessing inhibitor activity, and the cellular signaling pathways elicited by these agents.

Introduction to DNA Topology and Topoisomerase I

DNA in the cell is maintained in a supercoiled state. This torsional stress must be resolved to allow for essential cellular processes that require strand separation.[1][3] DNA topoisomerase I, a type IB topoisomerase, alleviates this superhelical tension by introducing a transient single-strand break in the DNA backbone.[1] The enzyme covalently attaches to the 3'-phosphate of the nicked strand, allowing the intact strand to rotate around it, thus relaxing the DNA. Following relaxation, Top1 religates the broken strand, completing its catalytic cycle.

Mechanism of Action of "this compound" (A Representative Top1 Poison)

"this compound" is representative of a class of Top1 inhibitors known as interfacial inhibitors or "poisons". These compounds, exemplified by camptothecin (CPT) and its derivatives, do not bind to the enzyme or DNA alone but rather to the transient Top1-DNA covalent complex (Top1cc). By binding to this complex, the inhibitor prevents the religation of the single-strand break, effectively trapping the enzyme on the DNA. This stabilized Top1cc becomes a cytotoxic lesion. When a replication fork collides with this complex, the single-strand break is converted into a DNA double-strand break (DSB), a highly toxic form of DNA damage. This leads to the activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis.

Quantitative Analysis of Topoisomerase I Inhibition

The potency of Top1 inhibitors is typically quantified through in vitro DNA relaxation assays. The concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC50) is a standard measure. The table below presents representative data for well-characterized camptothecin derivatives, which serve as a proxy for the expected activity of a potent Top1 poison like "this compound".

| Compound | IC50 (nM) for Cytotoxicity | Drug Concentration for 1000-rad-equivalents of DNA Damage (µM) |

| Camptothecin (CPT) | 10 | 0.051 |

| Topotecan (TPT) | 33 | 0.28 |

| SN-38 (active metabolite of Irinotecan) | 8.8 | 0.037 |

| 9-Aminocamptothecin (9-AC) | 19 | 0.085 |

Data compiled from studies on human colon carcinoma HT-29 cells.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is the gold standard for assessing the catalytic activity of Top1 and the inhibitory potential of compounds like "this compound".

Principle: Supercoiled plasmid DNA has a more compact structure than its relaxed counterpart. When subjected to agarose gel electrophoresis, the supercoiled form migrates faster. Top1 relaxes the supercoiled plasmid, resulting in a slower migrating band. An effective inhibitor will prevent this conversion, causing the DNA to remain in its supercoiled form.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

-

"this compound" or other test compounds dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

-

2 µL of 10x Topo I Assay Buffer

-

200 ng of supercoiled pBR322 DNA

-

Varying concentrations of the test inhibitor (or DMSO for control)

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Add 1 µL of human Topoisomerase I (pre-diluted in Dilution Buffer to a concentration that gives complete relaxation in the absence of inhibitor).

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto the agarose gel. Include a lane with untreated supercoiled DNA as a marker.

-

Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until there is adequate separation of the supercoiled and relaxed DNA bands.

-

Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition can be calculated, and the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Signaling Pathways Affected by Topoisomerase I Inhibition

The formation of DSBs due to the collision of replication forks with trapped Top1cc activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Key events in the DDR pathway initiated by Top1 inhibition include:

-

Damage Sensing: The MRN complex (Mre11-Rad50-Nbs1) recognizes the DSBs.

-

Signal Transduction: The ATM (Ataxia-Telangiectasia Mutated) kinase is recruited and activated. ATM then phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage.

-

Effector Activation: Activated CHK2 phosphorylates and activates the tumor suppressor p53 and the cell cycle checkpoint protein CDC25A.

-

Cellular Outcomes:

-

Cell Cycle Arrest: p53 induces the expression of p21, which inhibits cyclin-dependent kinases (CDKs), leading to G2/M cell cycle arrest. The degradation of CDC25A also contributes to this arrest.

-

DNA Repair: The DDR machinery initiates DNA repair pathways, primarily homologous recombination (HR) and non-homologous end joining (NHEJ), to repair the DSBs.

-

Apoptosis: If the DNA damage is irreparable, p53 can trigger apoptosis by inducing the expression of pro-apoptotic proteins like BAX.

-

Conclusion

"this compound," as a representative topoisomerase I poison, exerts its effect by stabilizing the Top1-DNA cleavage complex, thereby inhibiting the religation step of the DNA relaxation process. This leads to the accumulation of DNA single-strand breaks that are converted to cytotoxic double-strand breaks during DNA replication. The resulting DNA damage activates a robust cellular response culminating in cell cycle arrest and apoptosis. The experimental protocols and data presented herein provide a framework for the evaluation of such inhibitors and for understanding their impact on DNA topology and cellular fate. This knowledge is fundamental for the continued development of Top1 inhibitors as effective therapeutic agents.

References

- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

The Role of DNA Relaxation Interference in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of DNA topology is a critical cellular process, and its disruption presents a potent strategy for inducing apoptosis in rapidly proliferating cells, particularly in the context of oncology. DNA topoisomerases, the enzymes responsible for managing the topological state of DNA through transient strand breaks and religation, are validated targets for cancer chemotherapy. Inhibitors of these enzymes interfere with the DNA relaxation process, leading to the accumulation of DNA strand breaks and the initiation of programmed cell death. This technical guide provides an in-depth overview of the mechanisms by which interfering with DNA relaxation induces apoptosis, focusing on the action of prominent topoisomerase inhibitors. It includes a compilation of quantitative data on their apoptotic effects, detailed experimental protocols for assessing apoptosis, and visual representations of the key signaling pathways involved.

Introduction: DNA Topoisomerases and the Induction of Apoptosis

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through one another to relax supercoils, and then resealing the breaks.[1] This process of "DNA relaxation" is vital for maintaining genomic integrity.

Topoisomerase inhibitors are a class of chemotherapeutic agents that exploit this mechanism.[1] They do not prevent the DNA cleavage step but rather stabilize the transient "cleavage complex" formed between the topoisomerase and the DNA.[1] This prevents the religation of the DNA strands, leading to the accumulation of persistent single- and double-strand breaks.[1] These DNA lesions are recognized by the cell's DNA damage response (DDR) machinery, which, if the damage is irreparable, triggers apoptosis.

This guide will focus on the role of two major classes of topoisomerase inhibitors in inducing apoptosis:

-

Topoisomerase I inhibitors (e.g., Camptothecin and its analogs) which trap the Topo I-DNA cleavage complex, resulting in single-strand breaks that are often converted to double-strand breaks during DNA replication.

-

Topoisomerase II inhibitors (e.g., Etoposide, Doxorubicin) which stabilize the Topo II-DNA cleavage complex, leading to the formation of DNA double-strand breaks.

Quantitative Analysis of Apoptosis Induction by Topoisomerase Inhibitors

The efficacy of topoisomerase inhibitors in inducing apoptosis is typically quantified by determining their half-maximal inhibitory concentration (IC50) for cell viability and by measuring the percentage of apoptotic cells following treatment. Below are tables summarizing these parameters for Camptothecin, Etoposide, and Doxorubicin in various cancer cell lines.

Table 1: IC50 Values of Topoisomerase Inhibitors in Cancer Cell Lines

| Compound | Target | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |

| Camptothecin | Topoisomerase I | MCF7 (Breast) | 0.089 | 72 | Cell Viability |

| HCC1419 (Breast) | 0.067 | 72 | Cell Viability | ||

| HT29 (Colon) | 0.037 - 0.048 | Not Specified | Cytotoxicity | ||

| LOX (Melanoma) | 0.037 - 0.048 | Not Specified | Cytotoxicity | ||

| H1299 (Lung) | 0.1 | Not Specified | LD20 | ||

| HeLa (Cervical) | 0.15 | Not Specified | LD20 | ||

| Etoposide | Topoisomerase II | OPM-2 (Multiple Myeloma) | 131.2 | 24 | Cell Viability |

| H1299 (Lung) | 10 | Not Specified | LD20 | ||

| HeLa (Cervical) | 6 | Not Specified | LD20 | ||

| Doxorubicin | Topoisomerase II | MCF-7 (Breast) | 0.75 | 24 | MTT |

| MCF-7 (Breast) | 0.25 | 48 | MTT | ||

| MCF-7 (Breast) | 0.25 | 72 | MTT |

Data compiled from multiple sources.

Table 2: Percentage of Apoptotic Cells Induced by Topoisomerase Inhibitors

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Sub-G1) |

| Etoposide | MEFs | 1.5 | 18 | ~22% |

| MEFs | 15 | 18 | ~60% | |

| MEFs | 150 | 18 | ~65% |

Data from Jamil et al.

Signaling Pathways of Topoisomerase Inhibitor-Induced Apoptosis

The induction of apoptosis by topoisomerase inhibitors is a multi-step process that begins with the recognition of DNA damage and culminates in the activation of executioner caspases. The primary signaling pathway initiated is the DNA Damage Response (DDR).

DNA Damage Response (DDR) Pathway

The persistent DNA strand breaks generated by topoisomerase inhibitors are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 . A key downstream effector of the DDR pathway is the tumor suppressor protein p53 . Activated p53 can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and PUMA .

Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is the primary route through which topoisomerase inhibitors induce apoptosis. Activated p53 and other DDR signals converge on the mitochondria, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1 , leading to the formation of the apoptosome and the activation of the initiator caspase-9 . Caspase-9 then cleaves and activates the executioner caspases-3 and -7 , which dismantle the cell.

Extrinsic (Death Receptor) Pathway

In some cellular contexts, topoisomerase inhibitors can also engage the extrinsic apoptosis pathway. This can occur through the upregulation of death receptors like Fas (CD95) or their ligands on the cell surface. Binding of the ligand to the receptor triggers the formation of the Death-Inducing Signaling Complex (DISC) , which leads to the activation of the initiator caspase-8 . Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid , which then engages the intrinsic pathway.

Experimental Protocols for Apoptosis Assessment

A variety of well-established methods are used to detect and quantify apoptosis induced by topoisomerase inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing apoptosis in response to treatment with a topoisomerase inhibitor.

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Materials:

-

Cells treated with topoisomerase inhibitor

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells with the desired topoisomerase inhibitor. Include untreated and positive controls.

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label is then detected by fluorescence microscopy or flow cytometry.

-

Materials:

-

Fixed and permeabilized cells

-

TdT enzyme

-

Labeled dUTPs

-

Reaction buffer

-

Wash and stop buffers

-

Fluorescence microscope or flow cytometer

-

-

Procedure (General):

-

Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilize cells with a detergent such as 0.1-0.5% Triton X-100 on ice for 5-15 minutes.

-

(Optional) Incubate with an equilibration buffer.

-

Incubate the sample with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

Stop the reaction and wash the cells.

-

If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the samples and visualize using a fluorescence microscope.

-

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins.

-

Key Markers:

-

Cleaved Caspase-3, -7, -9: The appearance of the cleaved, active forms of these caspases is a definitive indicator of apoptosis.

-

Cleaved PARP-1: Poly(ADP-ribose) polymerase-1 is a substrate of activated caspase-3 and -7. Its cleavage from the full-length ~116 kDa protein to an ~89 kDa fragment is a hallmark of apoptosis.

-

Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the engagement of the intrinsic pathway.

-

-

Procedure (General):

-

Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the apoptosis marker of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

-

Conclusion

Interfering with the process of DNA relaxation through the inhibition of topoisomerases is a highly effective strategy for inducing apoptosis in cancer cells. The resulting accumulation of DNA strand breaks triggers a robust DNA damage response that, in the face of overwhelming damage, commits the cell to a programmed death via the intrinsic and, in some cases, extrinsic apoptotic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this critical anti-cancer mechanism. A thorough understanding of these pathways and methodologies is essential for the continued development of novel and more effective topoisomerase-targeting therapies.

References

Inhibition of DNA Relaxation and its Impact on Cellular DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The topological state of DNA is fundamental to the integrity and processing of the genome. DNA topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress during replication and transcription by inducing transient single-strand breaks, a process known as DNA relaxation. Inhibiting this process has emerged as a potent strategy in cancer therapy. This technical guide provides an in-depth overview of the mechanism by which inhibition of DNA relaxation, primarily through Top1 poisons, impacts cellular DNA repair pathways. We detail the molecular consequences of stabilizing the Top1-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and apoptosis. This guide includes quantitative data on the efficacy of representative inhibitors, detailed experimental protocols for assessing inhibitor activity and cellular responses, and visual diagrams of key signaling pathways and workflows.

The Role of DNA Relaxation and Topoisomerase I

DNA topoisomerases are essential enzymes that manage the topological state of DNA.[1] Human DNA topoisomerase I (Top1) resolves supercoils by creating a transient single-strand nick, allowing the DNA to rotate and relax before re-ligating the strand.[2] This process is vital for DNA replication, transcription, and recombination.[1] The catalytic cycle involves the formation of a covalent intermediate known as the Top1 cleavage complex (Top1cc), where the enzyme is linked to the 3' end of the broken DNA strand.[1] This complex is typically short-lived. However, small molecules can interfere with this cycle, leading to profound cellular consequences.

Mechanism of Action: From Relaxation Inhibition to DNA Damage

A prominent class of DNA relaxation inhibitors are Top1 "poisons," such as the natural alkaloid Camptothecin (CPT) and its clinical derivatives (e.g., Topotecan, Irinotecan).[3] These compounds do not inhibit the DNA cleavage step but rather stabilize the Top1cc by binding to the enzyme-DNA interface. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks (SSBs).

The primary cytotoxic lesions are not the SSBs themselves but the more severe double-strand breaks (DSBs). These are formed when an advancing DNA replication fork collides with a stabilized Top1cc. This collision converts the transient single-strand break into a permanent, replication-associated DSB, a highly toxic form of DNA damage.

This induction of DSBs triggers a robust DNA Damage Response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, leading to the phosphorylation of a multitude of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker for DSBs. The DDR activation ultimately leads to cell cycle arrest, typically in the S and G2 phases, and if the damage is irreparable, triggers apoptosis.

Quantitative Data

The efficacy of Top1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell lines. The cellular response is often measured by the induction of DNA damage markers like γH2AX.

Table 1: IC50 Values of Representative Topoisomerase I Inhibitors in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Camptothecin | HT-29 | Colon Carcinoma | 10 nM | |

| Topotecan (TPT) | HT-29 | Colon Carcinoma | 33 nM | |

| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | 8.8 nM | |

| SN-38 | LoVo | Colon Carcinoma | 5.17 µM | |

| Irinotecan HCl Trihydrate | LoVo | Colon Carcinoma | 15.8 µM | |

| DIA-001 | U251 | Glioblastoma | 1.987 µM | |

| DIA-001 | A375 | Melanoma | 0.5399 µM |

| DIA-001 | HepG2 | Liver Carcinoma | 8.279 µM | |

Table 2: Quantification of DNA Damage (γH2AX Foci) Induced by Camptothecin

| Cell Line | Camptothecin Concentration | Treatment Time | Observation | Reference(s) |

|---|---|---|---|---|

| HCT116 | 1 µM | 1 hour | Significant increase in γH2AX foci | |

| HCT116 | 0.1 µM - 10 µM | 1 hour | Dose-dependent increase in γH2AX foci | |

| HCT116 | 1 µM | 0 - 3 hours | Time-dependent increase in γH2AX foci | |

| A549 | Not specified | Not specified | Strong correlation between DNA replication and γH2AX formation (r = 0.86) |

| HCT116 | 1 µM | 3 hours | γH2AX foci restricted to S-phase (PCNA-positive) cells | |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.

References

Unraveling the Enigmatic DNA Relaxing Activity of DNA Ligase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human DNA Ligase 1 (LIG1) is a critical enzyme primarily known for its canonical role in maintaining genome integrity by catalyzing the formation of phosphodiester bonds to seal single-strand breaks in DNA. This function is essential during DNA replication, particularly in joining Okazaki fragments on the lagging strand, and in various DNA repair pathways. However, emerging evidence has unveiled a non-canonical function of LIG1: an intrinsic, AMP-dependent DNA relaxing activity. This technical guide provides an in-depth exploration of this lesser-known activity, summarizing the current understanding of its mechanism, presenting available data, and detailing experimental protocols for its investigation. This guide is intended for researchers in molecular biology, drug discovery, and related fields who seek to understand and explore this multifaceted enzyme's full range of activities.

Core Concepts: Beyond Ligation

Contrary to its well-defined role as a DNA ligase, LIG1 possesses the ability to relax supercoiled DNA. This activity is mechanistically distinct from its ligation function and does not represent a simple reversal of the ligation reaction. The key features of this DNA relaxing activity are:

-

AMP-Dependence: The relaxing activity is critically dependent on the presence of adenosine monophosphate (AMP) and magnesium ions (Mg²⁺).

-

Nicking-Closing Mechanism: The process is believed to occur via a "nicking-closing" mechanism, where the enzyme transiently cleaves one strand of the DNA backbone and then reseals it, leading to a stepwise removal of supercoils.

-

Inhibition by ATP and Pyrophosphate: The relaxing activity is inhibited by the substrates of the forward ligation reaction, namely ATP and pyrophosphate (PPi). This suggests a potential regulatory interplay between the two opposing activities of the enzyme.

This non-canonical function positions LIG1 in a unique light, suggesting its potential involvement in cellular processes that require modulation of DNA topology, a role traditionally ascribed to topoisomerases.

Mechanistic Insights

The precise molecular mechanism underlying the DNA relaxing activity of LIG1 is still under investigation. However, based on available data, a plausible model can be proposed. The core catalytic domains of LIG1, including the DNA Binding Domain (DBD), Adenylation Domain (AdD), and Oligonucleotide/Oligosaccharide Binding (OB) fold domain, are likely involved.

The process is initiated by the binding of the LIG1-AMP complex to a supercoiled DNA molecule. In the presence of Mg²⁺, the enzyme is thought to catalyze a nucleophilic attack on the phosphodiester backbone, resulting in a transient single-strand nick. This nick allows for the rotation of the DNA strands, leading to the relaxation of superhelical tension. Subsequently, the enzyme reseals the nick, completing the "nicking-closing" cycle. This cycle can be repeated, leading to a gradual, stepwise relaxation of the supercoiled DNA.

Quantitative Data

To date, there is a significant lack of quantitative kinetic data specifically for the DNA relaxing activity of LIG1. The majority of published research has focused on the kinetics of the ligation reaction. The following table summarizes the known kinetic parameters for the ligation activity of human DNA Ligase 1. This data is provided for context and as a baseline for future comparative studies.

| Parameter | Value | Conditions | Reference |

| kcat (ligation) | 0.81 ± 0.1 s⁻¹ | Saturating nicked DNA (1 µM) and ATP (100 µM), varying MgCl₂ (0.2–30 mM) | [1] |

| Kₘ (ATP) | 12 µM | Saturating DNA (1 µM) and high Mg²⁺ (30 mM) | [1] |

| Kₘ (nicked DNA) | Varies with conditions | Not explicitly stated in a single value | |

| KMg | 0.71 ± 0.2 mM | For kcat in multiple-turnover ligation | [1] |

Note: The absence of quantitative data for the relaxing activity highlights a significant gap in the field and an opportunity for future research.

Experimental Protocols

DNA Supercoil Relaxation Assay

This assay is the primary method for investigating the DNA relaxing activity of DNA Ligase 1. It relies on the differential migration of supercoiled and relaxed DNA topoisomers in an agarose gel.

Materials:

-

Purified recombinant human DNA Ligase 1 (LIG1)

-

Supercoiled plasmid DNA (e.g., pBR322 or a similar plasmid)

-

10x LIG1 Relaxation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

-

Adenosine Monophosphate (AMP) solution (e.g., 100 mM stock)

-

ATP solution (for inhibition control, e.g., 100 mM stock)

-

Sodium pyrophosphate (PPi) solution (for inhibition control, e.g., 100 mM stock)

-

Stop Solution: 50 mM EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue

-

Agarose

-

1x TAE or TBE buffer

-

DNA intercalating agent (e.g., ethidium bromide or SYBR Safe)

-

DNA ladder

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

-

2 µL of 10x LIG1 Relaxation Buffer

-

200-500 ng of supercoiled plasmid DNA

-

AMP to a final concentration of 1-5 mM (optimization may be required)

-

Nuclease-free water to a final volume of 18 µL.

-

-

For control reactions, prepare tubes with:

-

No enzyme (negative control)

-

ATP (e.g., 1 mM final concentration) in place of AMP (inhibition control)

-

PPi (e.g., 1 mM final concentration) in addition to AMP (inhibition control)

-

-

-

Enzyme Addition:

-

Add 2 µL of a freshly diluted LIG1 solution to each reaction tube. The optimal enzyme concentration needs to be determined empirically, but a starting point could be in the range of 50-200 nM.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes. A time-course experiment is recommended to determine the optimal incubation time.

-

-

Reaction Termination:

-

Stop the reactions by adding 5 µL of Stop Solution to each tube and mix thoroughly.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 0.8-1.0% agarose gel in 1x TAE or TBE buffer.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation of topoisomers.

-

-

Visualization:

-

Stain the gel with an appropriate DNA intercalating agent.

-

Visualize the DNA bands under UV or blue light. Supercoiled DNA will migrate faster than the relaxed topoisomers. The degree of relaxation can be assessed by the appearance of a ladder of bands corresponding to different topoisomers.

-

Regulation and Biological Significance

The cellular regulation of LIG1's DNA relaxing activity is an area that requires further investigation. However, several potential regulatory mechanisms can be postulated based on the known regulation of its canonical function.

-

Post-Translational Modifications (PTMs): LIG1 is known to be regulated by phosphorylation. Phosphorylation of specific serine residues in the N-terminal region of LIG1 has been shown to modulate its interaction with other proteins, such as Replication Factor C (RFC). It is plausible that these or other PTMs could also influence the non-canonical relaxing activity, potentially by altering the enzyme's conformation or its affinity for DNA.

-

Protein-Protein Interactions: LIG1 interacts with a host of other proteins at the replication fork and at sites of DNA repair, most notably with Proliferating Cell Nuclear Antigen (PCNA). While the interaction with PCNA is known to be critical for the efficient ligation of Okazaki fragments, its role in the DNA relaxing activity remains to be elucidated. It is possible that PCNA or other interacting partners could either stimulate or inhibit this non-canonical function.

The biological significance of LIG1's DNA relaxing activity is not yet fully understood. However, its existence suggests that LIG1 may play a more direct role in managing DNA topology than previously appreciated. This activity could be important in contexts where localized and transient relaxation of DNA is required, such as during the initiation of DNA replication or transcription, or in the resolution of topological stress that arises during DNA repair.

Future Directions and Implications for Drug Discovery

The discovery of LIG1's DNA relaxing activity opens up new avenues for research and therapeutic intervention. A deeper understanding of this non-canonical function could reveal novel roles for LIG1 in cellular processes and disease. For drug development professionals, this presents an opportunity to design and screen for inhibitors that specifically target either the ligation or the relaxing activity of LIG1. The development of compounds that selectively modulate one activity over the other could lead to more targeted and effective therapeutic strategies, particularly in the context of cancer, where the dysregulation of DNA replication and repair is a hallmark.

Conclusion

The DNA relaxing activity of DNA Ligase 1 is a fascinating and underexplored aspect of this essential enzyme. While much remains to be discovered about its precise mechanism, regulation, and biological significance, the available evidence clearly indicates that LIG1 is more than just a simple DNA ligase. This technical guide provides a comprehensive overview of the current knowledge and serves as a foundation for future investigations into this enigmatic function. Further research in this area is poised to provide significant insights into the intricate mechanisms of genome maintenance and may unveil new therapeutic targets for a range of human diseases.

References

An In-depth Technical Guide on DNA Relaxation and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological process of DNA relaxation, with a focus on the enzymatic activity of human topoisomerase I. It details the mechanism of action, experimental protocols for studying DNA relaxation, and the principles of inhibitor screening. This document is intended to serve as a valuable resource for researchers in molecular biology, oncology, and drug discovery.

Introduction to DNA Relaxation

DNA supercoiling is a critical topological challenge that arises during essential cellular processes such as DNA replication, transcription, and recombination.[1] The unwinding of the DNA double helix during these processes introduces torsional stress, leading to the formation of positive supercoils ahead of the replication or transcription machinery and negative supercoils behind it.[1] Failure to resolve this torsional stress can impede the progression of these vital processes and lead to genomic instability.[1]

DNA topoisomerases are a class of enzymes that modulate the topology of DNA by introducing transient single- or double-strand breaks, allowing the DNA to untangle or unwind, and then resealing the breaks.[2] Human topoisomerase I (Top1) is a type IB topoisomerase that specializes in relaxing both positive and negative supercoils by introducing a transient single-strand nick.[3] This process is ATP-independent. Given its crucial role in maintaining genomic stability, Top1 is a well-established target for cancer chemotherapy.

Mechanism of DNA Relaxation by Human Topoisomerase I

The catalytic cycle of human topoisomerase I involves a series of coordinated steps to relax supercoiled DNA. The process can be summarized as follows:

-

DNA Binding: The enzyme binds to the supercoiled DNA.

-

Cleavage: A tyrosine residue in the active site of Top1 acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent intermediate where the enzyme is linked to the 3'-phosphate of the broken strand.

-

Strand Rotation: The intact DNA strand passes through the break, or the free 5'-hydroxyl end of the broken strand rotates around the intact strand. This controlled rotation allows for the relaxation of the supercoiled DNA.

-

Religation: The 5'-hydroxyl end of the broken strand attacks the phosphotyrosyl bond, reversing the cleavage reaction and resealing the DNA backbone.

-

Enzyme Dissociation: The enzyme is released from the now relaxed DNA, ready to initiate another catalytic cycle.

This entire process occurs without the need for an external energy source like ATP, as the energy from the cleaved phosphodiester bond is stored in the covalent enzyme-DNA intermediate and utilized for the religation step.

Experimental Analysis of DNA Relaxation

The activity of topoisomerase I and the efficacy of its inhibitors are commonly assessed using a DNA relaxation assay. This in vitro assay monitors the conversion of supercoiled plasmid DNA to its relaxed isoforms.

Supercoiled plasmid DNA has a compact structure and migrates faster through an agarose gel compared to its relaxed counterpart. The DNA relaxation assay leverages this difference in electrophoretic mobility. When incubated with topoisomerase I, the supercoiled plasmid is progressively relaxed. The reaction products, which are a mixture of supercoiled, relaxed, and intermediate topoisomers, can be separated by agarose gel electrophoresis. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are indicative of enzyme activity.

In the presence of a Top1 inhibitor, the relaxation of the supercoiled plasmid is impeded. The degree of inhibition can be quantified by comparing the amount of relaxed DNA in the presence and absence of the inhibitor.

| Component | Description | Typical Concentration/Amount |

| Enzyme | Human Topoisomerase I | 0.5 - 1 Unit |

| Substrate | Supercoiled plasmid DNA (e.g., pBR322) | 0.25 - 0.5 µg |

| Assay Buffer | Provides optimal pH and ionic strength for enzyme activity. Typically contains Tris-HCl, NaCl, and EDTA. | 1X concentration |

| Inhibitor (Test Compound) | The compound being tested for its ability to inhibit Top1 activity. Usually dissolved in a solvent like DMSO. | Varies (titration) |

| Reaction Volume | The total volume of the reaction mixture. | 20 - 30 µL |

| Incubation Temperature | The optimal temperature for human Top1 activity. | 37°C |

| Incubation Time | The duration of the enzymatic reaction. | 15 - 30 minutes |

| Stop Solution | Terminates the reaction and prepares the sample for electrophoresis. Typically contains a detergent (like SDS) and a loading dye. | 5 - 10 µL |

The following protocol is a typical example for assessing the inhibitory activity of a compound against human topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., 10 units/µL)

-

Supercoiled plasmid DNA (e.g., pBR322, 1 µg/µL)

-

10X Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test compound (dissolved in DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

Gel electrophoresis apparatus and power supply

-

Gel documentation system

Procedure:

-

Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

-

2 µL of 10X Topo I Assay Buffer

-

0.5 µL of supercoiled pBR322 DNA (0.5 µg)

-

Nuclease-free water to a final volume of 18 µL (adjusting for the volume of enzyme and inhibitor to be added).

-

-

Add the Inhibitor: Add 1 µL of the test compound at various concentrations (or DMSO for the control) to the respective reaction tubes.

-

Initiate the Reaction: Add 1 µL of diluted human topoisomerase I (e.g., 0.5 units) to each tube. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Stop the Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE or TBE buffer.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes.

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated relative to the no-inhibitor control.

-

Visualizations

References

Unveiling DNA Relaxation-IN-1: A Technical Guide to a Novel DNA Ligase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA relaxation-IN-1, also identified as Compound 27, is a novel small molecule inhibitor of human DNA ligase I (hLigI).[1][2] DNA ligase I is a critical enzyme in cellular processes such as DNA replication and repair, responsible for joining Okazaki fragments during lagging strand synthesis and sealing nicks in the DNA backbone during base excision repair. Elevated levels of hLigI have been observed in various cancers, making it a promising target for anticancer drug development.[1] this compound has demonstrated a notable preference for inhibiting hLigI over other ligases and exhibits significant antiproliferative activity against cancer cells, particularly in colorectal cancer.[1][3] This technical guide provides a comprehensive overview of the available scientific literature on this compound, including its mechanism of action, quantitative data, experimental protocols, and its synergistic potential with existing cancer therapies.

Core Data Summary

Inhibitory Activity of this compound (Compound 27)

The inhibitory effects of this compound have been quantified against various DNA ligases, highlighting its selectivity for human DNA ligase I.

| Enzyme Target | IC50 Value (µM) | Reference |

| Human DNA Ligase I (hLigI) | 5.2 ± 0.8 | |

| Human DNA Ligase III (hLigIII) | > 50 | |

| T4 DNA Ligase | > 50 |

Cytotoxicity of this compound (Compound 27)

The antiproliferative activity of this compound has been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference | |---|---|---| | DLD-1 | Colorectal Cancer | 12.5 ± 1.5 | | | HCT-116 | Colorectal Cancer | 15.2 ± 1.8 | | | SW620 | Colorectal Cancer | 18.4 ± 2.1 | | | MIA PaCa-2 | Pancreatic Cancer | 20.1 ± 2.5 | | | A549 | Lung Cancer | 22.5 ± 2.9 | | | HEK293T | Normal Kidney Cells | > 50 | |

Mechanism of Action

This compound functions as a competitive inhibitor of human DNA ligase I. Mechanistic studies have shown that the compound directly interacts with the hLigI enzyme, rather than intercalating with the DNA substrate. By inhibiting the nick-sealing activity of hLigI, this compound disrupts the final step of DNA replication and repair, leading to an accumulation of DNA strand breaks. This accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).

Synergistic Effect with Topotecan

A significant finding is the synergistic antiproliferative effect observed when this compound is used in combination with Topotecan, a topoisomerase I inhibitor. Topotecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks. It is hypothesized that cancer cells can develop resistance to Topotecan by upregulating DNA repair pathways, including those involving hLigI. By inhibiting hLigI, this compound prevents the repair of Topotecan-induced DNA damage, thereby enhancing the cytotoxic effect of the topoisomerase I inhibitor. This suggests a promising therapeutic strategy for overcoming resistance to topoisomerase I-targeted therapies in colorectal cancer.

Experimental Methodologies

DNA Nick Sealing Assay

This assay is fundamental to determining the inhibitory activity of compounds against DNA ligases.

Protocol based on Gupta et al., 2017:

-

Substrate Preparation: A 5'-[³²P]-labeled 18-mer oligonucleotide is annealed to a 36-mer oligonucleotide to create a nicked DNA duplex substrate.

-

Reaction Mixture: The reaction is typically performed in a buffer containing 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.

-

Enzyme and Inhibitor: Purified recombinant human DNA ligase I (or other ligases) is pre-incubated with varying concentrations of this compound for 15 minutes on ice.

-

Ligation Reaction: The nicked DNA substrate is added to the enzyme-inhibitor mixture, and the reaction is incubated at 37°C for 30 minutes.

-

Termination and Analysis: The reaction is stopped by the addition of formamide loading dye. The products are then resolved on a 15% denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen.

-

Quantification: The amount of ligated product (36-mer) is quantified using densitometry, and the IC50 value is calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol based on Maurya et al., 2024:

-

Cell Seeding: Colorectal cancer cells (e.g., DLD-1, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (and/or Topotecan for synergy studies) for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Molecular Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of hLigI inhibition by this compound.

Caption: Synergistic action of this compound and Topotecan.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound (Compound 27) represents a promising lead compound for the development of novel anticancer therapies. Its selective inhibition of human DNA ligase I and its synergistic activity with established chemotherapeutic agents like Topotecan highlight its potential to address drug resistance in cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals dedicated to advancing cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bio-evaluation of indole-chalcone based benzopyrans as promising antiligase and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergy between human DNA ligase I and topoisomerase 1 unveils new therapeutic strategy for the management of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Inhibitory Landscape of DNA relaxation-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the inhibitory profile of the molecule identified as "DNA relaxation-IN-1". Contrary to its name, which suggests a role in the modulation of DNA topology, this compound is a potent inhibitor of human DNA Ligase I (hLigI), a critical enzyme in the processes of DNA replication and repair. This document elucidates the biochemical and cellular activities of "this compound," referred to as compound 27 in the foundational research. Detailed experimental methodologies for key assays are provided, along with a comprehensive summary of its quantitative inhibitory data. Furthermore, this guide presents visual representations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential as a therapeutic agent.

Introduction

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the phosphodiester backbone of DNA. In humans, three main DNA ligases (I, III, and IV) have been identified, each with distinct roles in DNA replication, recombination, and repair. Human DNA Ligase I (hLigI) is predominantly involved in the joining of Okazaki fragments during lagging strand DNA synthesis and also participates in some DNA repair pathways. Due to the high proliferative rate of cancer cells, which necessitates robust DNA replication and repair machinery, hLigI has emerged as a promising target for the development of novel anticancer therapeutics.

"this compound" (compound 27) is an indole-chalcone-based benzopyran that has been identified as a specific inhibitor of hLigI. Its inhibitory action disrupts the normal function of hLigI, leading to an accumulation of unligated DNA fragments, which can trigger cell cycle arrest and apoptosis in cancer cells. This guide will delve into the specifics of its inhibitory profile.

Quantitative Inhibitory Profile

The inhibitory activity of "this compound" (compound 27) has been quantified against its primary enzymatic target, human DNA Ligase I, as well as in cell-based antiproliferative assays. The key quantitative data are summarized in the table below for clear comparison.

| Target/Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Human DNA Ligase I (hLigI) | Fluorescent-based ligation assay | IC₅₀ | 2.15 ± 0.12 | [1] |

| DLD-1 (human colorectal adenocarcinoma) | MTT Assay (48 hrs) | IC₅₀ | 4.656 | [1] |

| HEK293 (human embryonic kidney) | MTT Assay (48 hrs) | IC₅₀ | 12.4 | [1] |

Mechanism of Action

"this compound" (compound 27) acts as a competitive inhibitor of human DNA Ligase I. Mechanistic studies have revealed that the compound directly interacts with the enzyme and not the DNA substrate. This competitive inhibition prevents hLigI from efficiently sealing DNA nicks, a crucial step in DNA replication and repair. The accumulation of these DNA strand breaks is cytotoxic to cells, particularly those that are rapidly dividing, such as cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of "this compound" (compound 27).

Human DNA Ligase I (hLigI) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the nick-sealing activity of hLigI using a fluorescently labeled DNA substrate.

Materials:

-

Human DNA Ligase I (recombinant)

-

Fluorescently labeled nicked DNA substrate: A double-stranded DNA oligonucleotide with a single nick, where one of the flanking oligonucleotides is labeled with a fluorophore (e.g., 6-FAM) and the other with a quencher (e.g., BHQ-1). In the unligated state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon ligation, the quencher-containing oligonucleotide is displaced, leading to an increase in fluorescence.

-

Assay Buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/mL BSA.

-

Test compound ("this compound") dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of "this compound" in the assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Nicked DNA substrate (final concentration, e.g., 100 nM)

-

Test compound at various concentrations.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Initiate the reaction by adding hLigI (final concentration, e.g., 5 nM) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.